molecular formula C30H32N2O3S B5133698 DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE

Cat. No.: B5133698
M. Wt: 500.7 g/mol
InChI Key: IKCFXCYNCXZCAW-UHFFFAOYSA-N
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Description

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound that features a dibenzylamine core with a substituted propyl group. This compound is notable for its unique structure, which includes a sulfonamide group and a hydroxyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps. One common method includes the reaction of dibenzylamine with a suitable sulfonyl chloride to introduce the sulfonamide group. This is followed by the addition of a hydroxyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde, while reduction of the sulfonamide group can produce a primary amine .

Scientific Research Applications

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Dibenzylamine: A simpler compound with similar structural features but lacking the sulfonamide and hydroxyl groups.

    Dibenzyl sulfide: Contains sulfur instead of nitrogen, leading to different chemical properties.

    Dibenzyl ether: Features an ether linkage instead of an amine group.

Uniqueness

What sets DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3S/c1-25-17-19-28(20-18-25)32(36(34,35)30-15-9-4-10-16-30)24-29(33)23-31(21-26-11-5-2-6-12-26)22-27-13-7-3-8-14-27/h2-20,29,33H,21-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCFXCYNCXZCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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